Chemical structure and properties of (R)-Fmoc-beta2-homoleucine
Chemical structure and properties of (R)-Fmoc-beta2-homoleucine
An In-depth Technical Guide to (R)-Fmoc-beta2-homoleucine
Introduction: The Significance of Modified Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and biological compatibility are significant advantages. However, native peptides often suffer from drawbacks such as low metabolic stability due to enzymatic degradation. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations.[2][]
Among these, β-amino acids are particularly valuable. Characterized by the placement of the amino group on the second carbon atom from the carboxyl group, their inclusion into a peptide backbone introduces an additional carbon atom, fundamentally altering its conformational properties and enhancing resistance to proteases.[2][4] This guide focuses on a specific and valuable building block in this class: (R)-Fmoc-beta2-homoleucine . We will explore its molecular structure, physicochemical properties, and its pivotal role in the synthesis of advanced, stabilized peptides.
Molecular Profile of (R)-Fmoc-beta2-homoleucine
The structure of (R)-Fmoc-beta2-homoleucine, systematically named (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoic acid, is a composite of three key functional components that dictate its utility in peptide science.[5]
-
The β-Amino Acid Core: The "beta2-homoleucine" designation indicates that it is a homolog of the standard amino acid leucine, with the amino group positioned at the β-carbon and a side chain that is one carbon longer.[5] This β-structure is critical for inducing unique secondary structures (e.g., helices, turns) in peptides and providing steric hindrance against enzymatic cleavage.[4][6]
-
Stereochemistry (R)-configuration: The "(R)" designation specifies the stereochemistry at the chiral center (the β-carbon). This precise three-dimensional arrangement is crucial, as the biological activity and conformational influence of a peptide are highly dependent on the stereoisomer used.
-
The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group attached to the β-amino group.[5][7] Its primary function is to prevent unwanted self-polymerization during the peptide coupling reaction. The Fmoc group is stable under the acidic conditions used to cleave most side-chain protecting groups, making it the foundation of orthogonal solid-phase peptide synthesis (SPPS) strategies.[8][9] It can be cleanly and rapidly removed with a mild base, typically a solution of piperidine in DMF, to allow for the next amino acid to be coupled in the sequence.[9][10]
Physicochemical Properties
A clear understanding of the physicochemical properties is essential for handling, storage, and application in synthesis protocols.
| Property | Value | Source |
| Molecular Formula | C22H25NO4 | [11][12][13] |
| Molecular Weight | 367.44 g/mol | [11][14] |
| Appearance | White to off-white powder | [14] |
| Purity (HPLC) | ≥99% | [14] |
| Melting Point | 130 - 132 °C (decomposes) | [14] |
| Storage Conditions | 0 - 8 °C | [14] |
| Solubility | Soluble in DMF, DCM | [8] |
Application in Solid-Phase Peptide Synthesis (SPPS)
(R)-Fmoc-beta2-homoleucine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[5][7] SPPS allows for the efficient, stepwise construction of peptide chains on an insoluble resin support, simplifying the purification process at each step.[7][15] The incorporation of a β-amino acid requires careful consideration of coupling conditions, as the steric bulk can sometimes slow the reaction rate compared to standard α-amino acids.
Protocol: Manual SPPS Cycle for Incorporating (R)-Fmoc-beta2-homoleucine
This protocol outlines a single, validated cycle for coupling (R)-Fmoc-beta2-homoleucine onto a growing peptide chain anchored to a resin (e.g., Rink Amide resin).
Prerequisites:
-
Peptide-resin with a free N-terminal amine.
-
All glassware should be silylated to prevent resin adhesion.[15]
-
Agitation provided by a wrist-action shaker or orbital shaker is necessary; magnetic stirrers should be avoided to prevent damage to the resin beads.[15]
Materials:
-
Peptide-resin (1.0 eq)
-
(R)-Fmoc-beta2-homoleucine (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIPEA (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
Methodology:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash and swell the resin with DMF (3 x 5 min) to ensure all reactive sites are accessible.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the previous Fmoc group.[9][10]
-
Causality: The secondary amine (piperidine) acts as a base to induce β-elimination of the Fmoc group, liberating the N-terminal amine for the next coupling step.[8][9] The two-step treatment ensures reaction completion.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve (R)-Fmoc-beta2-homoleucine, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the solution and vortex for 1-2 minutes. The solution should turn yellow, indicating the formation of the active O-acylisourea ester.
-
Causality: HBTU/HOBt is a highly efficient coupling reagent system that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to activate the system.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended time is prudent due to the potential for slower kinetics with β-amino acids.
-
Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free amines and thus, a complete coupling reaction.[8] If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Broader Implications in Drug Development
The use of (R)-Fmoc-beta2-homoleucine and related β-amino acids is a key strategy in modern medicinal chemistry for several reasons:[2]
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids are poor substrates for proteases, leading to a significantly longer in-vivo half-life, a critical attribute for therapeutic efficacy.[][4]
-
Conformational Constraint: The altered backbone geometry can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor.[5][14]
-
Novel Biological Activity: The creation of unnatural peptide folds can lead to the discovery of agonists or antagonists for biological targets that are not effectively modulated by native α-peptides.[16]
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved February 3, 2026, from [Link]
-
Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. (2020, April 17). Retrieved February 3, 2026, from [Link]
-
(3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid | C22H25NO4 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]
-
Fmoc-beta-HLeu-OH [193887-44-4] - Aapptec Peptides. (n.d.). Retrieved February 3, 2026, from [Link]
- Kondej, M. P., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4983.
- Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9767-9791.
- Blaskovich, M. A. T. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Farmaco, 66(4), 257-270.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]
- Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-1.
- Trost, B. M., & Cramer, N. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 3, 2026, from [Link]
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